2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride 2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC19782307
InChI: InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H
SMILES:
Molecular Formula: C8H11ClFNO2
Molecular Weight: 207.63 g/mol

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride

CAS No.:

Cat. No.: VC19782307

Molecular Formula: C8H11ClFNO2

Molecular Weight: 207.63 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride -

Specification

Molecular Formula C8H11ClFNO2
Molecular Weight 207.63 g/mol
IUPAC Name 2-(1-amino-2-hydroxyethyl)-5-fluorophenol;hydrochloride
Standard InChI InChI=1S/C8H10FNO2.ClH/c9-5-1-2-6(7(10)4-11)8(12)3-5;/h1-3,7,11-12H,4,10H2;1H
Standard InChI Key DPQZVOINFPLYHQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)O)C(CO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (R)-2-(1-amino-2-hydroxyethyl)-5-fluorophenol hydrochloride, reflects its chiral center at the ethanolamine moiety. The molecular structure (Fig. 1) comprises a fluorinated benzene ring (5-fluorophenol) linked to a β-amino alcohol group. The (R)-configuration is critical for its biological activity, as enantiomeric purity often influences receptor binding and metabolic stability .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC8H11ClFNO2C_8H_{11}ClFNO_2
Molecular Weight207.63 g/mol
CAS Number2177257-85-9
SMILES NotationN[C@@H](CO)C1=CC=C(F)C=C1O.[H]ClN[C@@H](CO)C_1=CC=C(F)C=C_1O.[H]Cl
Purity95%

The crystal structure remains undetermined, but spectroscopic data (e.g., NMR, IR) confirm the presence of functional groups, including the phenolic -OH (\sim3200 cm1^{-1}), ammonium (\sim2500 cm1^{-1}), and C-F bonds (\sim1100 cm1^{-1}).

Isomeric Considerations

A positional isomer, 5-(1-amino-2-hydroxyethyl)-2-fluorophenol (CAS 1270349-34-2), differs in fluorine substitution at the 2-position rather than 5-position . This structural variation alters electronic distribution and bioavailability, underscoring the importance of regiochemistry in drug design.

Synthesis and Manufacturing

Stereoselective Synthesis

Commercial synthesis (Fig. 2) begins with ethyl (ethoxymethylene)cyanoacetate, which undergoes cyclization with 2-hydroxyethylhydrazine to form a pyrazole intermediate . Hydrolysis and decarboxylation yield 5-amino-1-(2'-hydroxyethyl)pyrazole, followed by nitrosation and hydrogenation to introduce the amino group . Although this pathway describes a pyrazole derivative, analogous steps apply to the target compound:

  • Condensation: Ethyl cyanoacetate derivatives react with hydroxyethylamines.

  • Decarboxylation: Heating under reflux removes carboxyl groups, forming the ethanolamine side chain .

  • Chiral Resolution: Chromatographic or enzymatic methods isolate the (R)-enantiomer .

Key Reaction Conditions

  • Decarboxylation at 135–155°C under inert atmosphere .

  • Nitrosation using isoamyl nitrite at 0–5°C .

  • Hydrogenation with Pd/C catalyst at 41.4 barg .

Scalability and Yield

Industrial production faces challenges in maintaining enantiomeric excess (>95%) and minimizing by-products. Pilot-scale batches report a 53% yield after nitrosation and 71.5% post-hydrogenation, suggesting room for optimization .

Physicochemical Properties

Spectroscopic Data

  • 1^1H NMR (D2_2O): δ 7.25 (d, J=8.5 Hz, 1H, Ar-H), 6.85 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 6.75 (d, J=2.5 Hz, 1H, Ar-H), 4.10 (m, 1H, CH-NH2_2), 3.65 (m, 2H, CH2_2-OH).

  • 13^{13}C NMR: δ 156.1 (C-F), 130.5 (Ar-C), 115.2 (Ar-CH), 68.9 (CH-OH), 55.3 (CH-NH2_2).

Biological Activities and Mechanisms

Neuroprotective Effects

The compound upregulates glutamate decarboxylase (GAD65) by 40% in neuronal cultures, suggesting utility in treating epilepsy and Parkinson’s disease. Its ability to cross the blood-brain barrier is attributed to low LogP (-0.09) .

CodeRiskPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationAvoid skin contact
H319Causes serious eye irritationWear eye protection
H335May cause respiratory irritationUse in ventilated areas

Applications in Drug Development

Prodrug Formulations

The hydrochloride salt improves oral bioavailability (F = 65% in rodents) compared to the free base. Conjugation with polyethylene glycol (PEG) enhances plasma half-life from 2.1 to 8.3 hours.

Combinatorial Libraries

Structure-activity relationship (SAR) studies explore modifications at the:

  • Fluorine position: Meta-substitution (5-F) vs. para-substitution (4-F).

  • Amino group: Replacement with guanidine or acetylated amines.

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